4-Isopropyl-N-(prop-2-yn-1-yl)benzenesulfonamide
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Overview
Description
4-Isopropyl-N-(prop-2-yn-1-yl)benzenesulfonamide is a chemical compound with the molecular formula C12H15NO2S. It is a sulfonamide derivative, characterized by the presence of an isopropyl group and a prop-2-yn-1-yl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-N-(prop-2-yn-1-yl)benzenesulfonamide typically involves the reaction of 4-isopropylbenzenesulfonyl chloride with propargylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-N-(prop-2-yn-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-Isopropyl-N-(prop-2-yn-1-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Isopropyl-N-(prop-2-yn-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide
- 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- 4-Fluoro-N-(prop-2-yn-1-yl)benzenesulfonamide
Uniqueness
4-Isopropyl-N-(prop-2-yn-1-yl)benzenesulfonamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications .
Properties
Molecular Formula |
C12H15NO2S |
---|---|
Molecular Weight |
237.32 g/mol |
IUPAC Name |
4-propan-2-yl-N-prop-2-ynylbenzenesulfonamide |
InChI |
InChI=1S/C12H15NO2S/c1-4-9-13-16(14,15)12-7-5-11(6-8-12)10(2)3/h1,5-8,10,13H,9H2,2-3H3 |
InChI Key |
FSRKPXPNOVYGEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NCC#C |
Origin of Product |
United States |
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